Bis(3-methylphenyl) but-2-ynedioate

Description

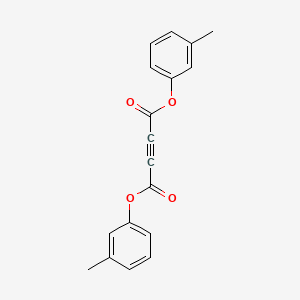

Bis(3-methylphenyl) but-2-ynedioate is a diester compound characterized by a central but-2-ynedioate backbone esterified with two 3-methylphenyl groups. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No. |

53683-90-2 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

bis(3-methylphenyl) but-2-ynedioate |

InChI |

InChI=1S/C18H14O4/c1-13-5-3-7-15(11-13)21-17(19)9-10-18(20)22-16-8-4-6-14(2)12-16/h3-8,11-12H,1-2H3 |

InChI Key |

WNSSLEVEBAWZFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C#CC(=O)OC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylphenyl) but-2-ynedioate typically involves the reaction of 3-methylphenol with but-2-ynedioic acid or its derivatives. One common method involves the esterification of but-2-ynedioic acid with 3-methylphenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Bis(3-methylphenyl) but-2-ynedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl) but-2-ynedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(3-methylphenyl) but-2-ynedioate with structurally or functionally analogous compounds, emphasizing thermal stability, electronic properties, and synthetic utility.

Table 1: Key Properties of this compound and Analogues

Key Comparisons

Electronic Properties this compound: The conjugated but-2-ynedioate core may support electron transport, but its efficiency in electroluminescence is unverified. In contrast, Alq₃ achieves high quantum efficiency (1% photon/electron) in OLEDs due to its rigid quinoline structure . Methyl imidazole carboxylate derivatives: These compounds lack extended conjugation, limiting their use in electronics but enabling cyclization reactions for heterocyclic synthesis .

Thermal Stability

- This compound’s stability is inferred to be moderate (similar to aromatic esters), whereas Alq₃ and PEDOT exhibit superior thermal resilience (>300°C), critical for device fabrication .

Synthetic Utility The compound’s ester groups may facilitate nucleophilic substitution or cyclization reactions, akin to methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives used in heterocycle synthesis . However, its bulky 3-methylphenyl substituents could hinder reactivity compared to smaller esters.

Research Findings and Limitations

- Electroluminescent Potential: While Alq₃ and PEDOT are well-documented in OLEDs , this compound’s role remains speculative. Its alkyne backbone might enhance electron mobility, but experimental validation is absent.

- Synthetic Challenges : The steric bulk of 3-methylphenyl groups could complicate purification, as seen in chromatographic separation of imidazole carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.